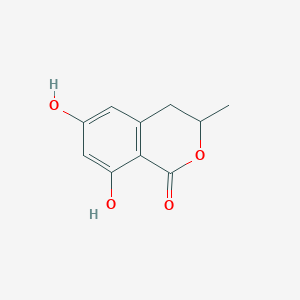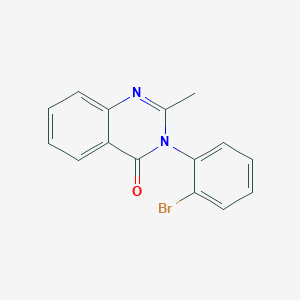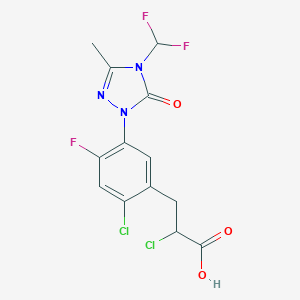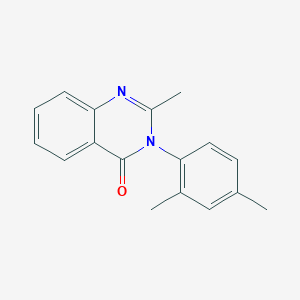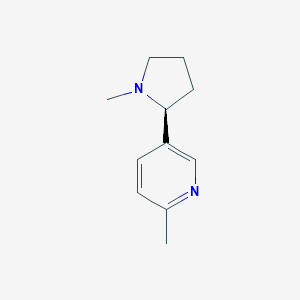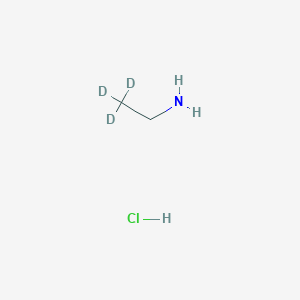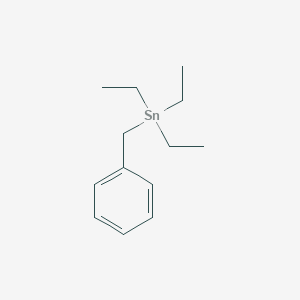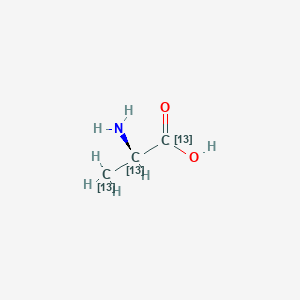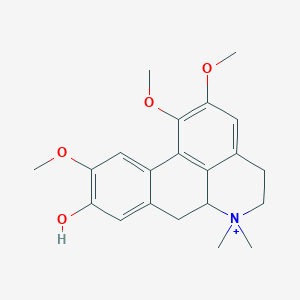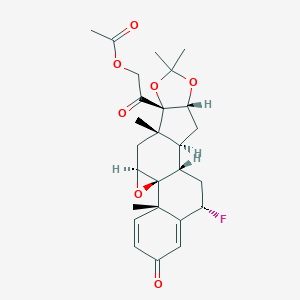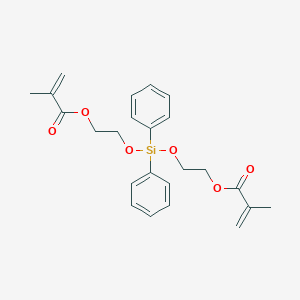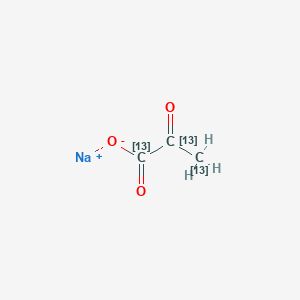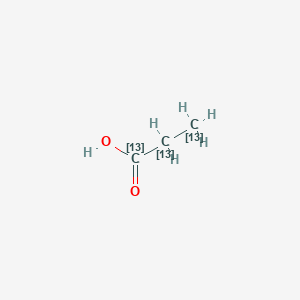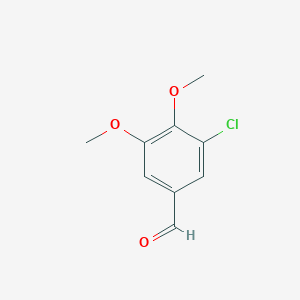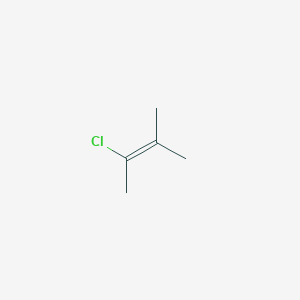
2-Chloro-3-methyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-2-butene (CMB) is a chemical compound that belongs to the class of halogenated alkenes. It is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. CMB is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis due to its high reactivity and selectivity.
Mécanisme D'action
2-Chloro-3-methyl-2-butene is a highly reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Chloro-3-methyl-2-butene depends on the specific reaction it undergoes. For example, in the synthesis of amino acids, 2-Chloro-3-methyl-2-butene reacts with a nucleophile to form an intermediate, which then undergoes further reactions to form the final product.
Effets Biochimiques Et Physiologiques
2-Chloro-3-methyl-2-butene has been shown to have toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. 2-Chloro-3-methyl-2-butene has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle 2-Chloro-3-methyl-2-butene with care and to take appropriate safety measures when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-methyl-2-butene is a highly reactive and selective reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, 2-Chloro-3-methyl-2-butene is highly toxic and requires careful handling and disposal. Also, its high reactivity can make it difficult to control the reaction conditions, which can lead to unwanted side reactions.
Orientations Futures
There are many potential future directions for the use of 2-Chloro-3-methyl-2-butene in scientific research. One area of interest is the synthesis of new bioactive compounds, such as anti-cancer drugs and anti-inflammatory agents. Another area of interest is the development of new insecticides, herbicides, and fungicides that are more effective and environmentally friendly. Additionally, the use of 2-Chloro-3-methyl-2-butene in the synthesis of new materials, such as polymers and nanoparticles, is an area of active research. Overall, 2-Chloro-3-methyl-2-butene is a versatile and important reagent in organic synthesis that has many potential applications in scientific research.
Méthodes De Synthèse
2-Chloro-3-methyl-2-butene can be synthesized by the reaction of 2-methyl-2-butene with hydrochloric acid in the presence of a catalyst. The reaction proceeds through the addition of HCl to the double bond of 2-methyl-2-butene, followed by the elimination of HCl to form 2-Chloro-3-methyl-2-butene. The reaction can be carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
2-Chloro-3-methyl-2-butene is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It is used in the synthesis of amino acids, peptides, and other bioactive compounds. 2-Chloro-3-methyl-2-butene is also used in the synthesis of insecticides, herbicides, and fungicides. It is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
Propriétés
Numéro CAS |
17773-65-8 |
|---|---|
Nom du produit |
2-Chloro-3-methyl-2-butene |
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
Clé InChI |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
SMILES canonique |
CC(=C(C)Cl)C |
Point d'ébullition |
96.0 °C |
Autres numéros CAS |
17773-65-8 |
Synonymes |
2-Chloro-3-methyl-2-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



